molecular formula C73H118N24O22S2 B048561 10-Pro-atrial natriuretic factor (7-23) CAS No. 114284-25-2

10-Pro-atrial natriuretic factor (7-23)

カタログ番号 B048561
CAS番号: 114284-25-2
分子量: 1748 g/mol
InChIキー: YAHXKFVQBCWUAN-SPMZDROESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atrial natriuretic factor (ANF) is a hormone that regulates blood pressure and fluid balance in the body. It is produced and secreted by the heart's atria in response to increased blood volume and pressure. ANF is a peptide hormone that consists of 28 amino acids. The 10-Pro-ANF (7-23) is a synthetic analogue of ANF that has been extensively studied for its potential therapeutic applications.

作用機序

10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells. This binding activates a signaling pathway that leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the physiological effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). The vasodilatory effects of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) are mediated by the activation of PKG in smooth muscle cells.
Biochemical and Physiological Effects:
10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has potent diuretic and natriuretic effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and pressure. It also has vasodilatory effects, which further decrease blood pressure. These effects make it a promising candidate for the treatment of hypertension and heart failure.

実験室実験の利点と制限

10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is a stable and synthetic analogue of 10-Pro-atrial natriuretic factor (7-23). This makes it easier to produce and study in the lab compared to the natural hormone. However, its potency and selectivity for NPR-A can make it difficult to study its effects in vivo. Additionally, its short half-life and rapid renal clearance can limit its therapeutic potential.

将来の方向性

There are several future directions for the study of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23). One area of research is the development of more stable and selective analogues of the hormone. Another area is the investigation of its potential therapeutic applications in other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis. Additionally, the use of 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) in combination with other drugs may enhance its therapeutic potential.

合成法

The 10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) is synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The final product is characterized by mass spectrometry and analytical HPLC.

科学的研究の応用

10-Pro-10-Pro-atrial natriuretic factor (7-23) (7-23) has been extensively studied for its potential therapeutic applications. It has been shown to have potent diuretic, natriuretic, and vasodilatory effects. These effects make it a promising candidate for the treatment of hypertension, heart failure, and other cardiovascular diseases.

特性

CAS番号

114284-25-2

製品名

10-Pro-atrial natriuretic factor (7-23)

分子式

C73H118N24O22S2

分子量

1748 g/mol

IUPAC名

(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid

InChI

InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1

InChIキー

YAHXKFVQBCWUAN-SPMZDROESA-N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

正規SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

配列

CFGPRIDRIGAQSGLGC

同義語

10-Pro-atrial natriuretic factor (7-23)
ANF (7-23), Pro(10)-
atrial natriuretic factor (7-23), Pro(10)-
atrial natriuretic factor (7-23), proline(10)-
atriopeptin (7-23), Pro(10)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。